Technical Guide: Structure Elucidation of 4-(Methyl(phenyl)amino)butanoic Acid
Technical Guide: Structure Elucidation of 4-(Methyl(phenyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure elucidation of 4-(Methyl(phenyl)amino)butanoic acid. It includes a summary of its physicochemical properties, detailed analysis of spectroscopic data, hypothetical experimental protocols for synthesis and analysis, and visualizations of its structure and related biochemical pathways.
Physicochemical Properties
4-(Methyl(phenyl)amino)butanoic acid, also known as 4-(N-methylanilino)butanoic acid, is a carboxylic acid derivative containing a tertiary amine.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(N-methylanilino)butanoic acid | PubChem[1] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| CAS Number | 26488-79-9 | PubChem[1] |
| Canonical SMILES | CN(CCCC(=O)O)C1=CC=CC=C1 | PubChem[1] |
| InChIKey | QGFFPYGZQUFNIS-UHFFFAOYSA-N | PubChem[1] |
Structural Analysis via Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) in ppm for a solution in CDCl₃ are as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.20 - 6.60 | Multiplet | 5H | Phenyl group protons |
| N-CH ₂ | 3.35 | Triplet | 2H | Methylene (B1212753) group adjacent to Nitrogen |
| N-CH ₃ | 2.90 | Singlet | 3H | Methyl group on Nitrogen |
| CH ₂-COOH | 2.40 | Triplet | 2H | Methylene group adjacent to Carboxyl |
| -CH ₂- | 1.95 | Quintet | 2H | Central methylene group |
| COOH | 11.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum identifies the different carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C =O | ~178 | Carboxylic acid carbonyl carbon |
| Ar-C (Quaternary) | ~148 | Phenyl carbon attached to Nitrogen |
| Ar-C H | ~129, ~116, ~112 | Phenyl carbons |
| N-C H₂ | ~51 | Methylene carbon adjacent to Nitrogen |
| N-C H₃ | ~39 | Methyl carbon on Nitrogen |
| C H₂-COOH | ~31 | Methylene carbon adjacent to Carboxyl |
| -C H₂- | ~22 | Central methylene carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-(Methyl(phenyl)amino)butanoic acid, the expected data from Electrospray Ionization (ESI) are:
| m/z Value | Ion | Description |
| 194.118 | [M+H]⁺ | Molecular ion peak (protonated) |
| 192.103 | [M-H]⁻ | Molecular ion peak (deprotonated) |
| 176.092 | [M-H₂O+H]⁺ | Loss of water from the carboxylic acid |
| 120.081 | [C₈H₁₀N]⁺ | Fragmentation at the butyric acid chain |
| 106.065 | [C₇H₈N]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2] The characteristic absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid[3] |
| 3050 - 3010 | C-H stretch (aromatic) | Phenyl Group |
| 2950 - 2850 | C-H stretch (aliphatic) | Methylene and Methyl Groups |
| 1725 - 1700 | C=O stretch | Carboxylic Acid[3][4] |
| 1600, 1495 | C=C stretch (aromatic) | Phenyl Group |
| 1320 - 1210 | C-N stretch | Tertiary Amine |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid |
Experimental Protocols
Synthesis: Reductive Amination
A plausible method for synthesizing 4-(Methyl(phenyl)amino)butanoic acid is via reductive amination of a keto-acid precursor.
Objective: To synthesize 4-(Methyl(phenyl)amino)butanoic acid from N-methylaniline and 4-oxobutanoic acid.
Materials:
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N-methylaniline
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4-oxobutanoic acid (Succinic semialdehyde)
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Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
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1 M Hydrochloric Acid (HCl)
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1 M Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and N-methylaniline (1.1 eq) in dichloromethane (100 mL).
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Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: Purify the resulting crude product by column chromatography or recrystallization to yield pure 4-(Methyl(phenyl)amino)butanoic acid.
Analytical Characterization
Protocol for NMR Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the final product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]
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Process the data (phasing, baseline correction, and integration) using appropriate software.
Protocol for Mass Spectrometry (ESI-MS):
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
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Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10 µL/min.
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Acquire spectra in both positive and negative ion modes.
Protocol for Infrared (IR) Spectroscopy:
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Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
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Apply pressure to ensure good contact.
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Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Visualizations
Chemical Structure
Caption: 2D structure of 4-(Methyl(phenyl)amino)butanoic acid.
Structure Elucidation Workflow```dot
Caption: Hypothetical modulation of a GABAergic synapse by the title compound.
References
- 1. Butanoic acid, 4-(methylphenylamino)- | C11H15NO2 | CID 11160218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 5. mdpi.com [mdpi.com]
